molecular formula C11H9Br B188764 2-(Bromomethyl)naphthalene CAS No. 939-26-4

2-(Bromomethyl)naphthalene

Cat. No. B188764
CAS RN: 939-26-4
M. Wt: 221.09 g/mol
InChI Key: RUHJZSZTSCSTCC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene (2-BMN) is a chemical compound with the molecular formula C11H9Br . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It can be employed as a starting material in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)] .


Synthesis Analysis

2-(Bromomethyl)naphthalene can be synthesized by selective benzylic bromination of 2-methylnaphthalene, with bromine in heptane in the presence of lanthanum acetate hydrate . Another method involves the use of atmospheric pressure photo ionization .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)naphthalene is characterized by a naphthalene ring with a bromomethyl group attached at the 2-position . The IUPAC Standard InChI is InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 .


Chemical Reactions Analysis

2-(Bromomethyl)naphthalene is an alkylating agent used in compound synthesis . It has been found to undergo photochemical reactions, resulting in the formation of a new transient species .


Physical And Chemical Properties Analysis

2-(Bromomethyl)naphthalene is a white to cream solid . It has a molecular weight of 221.09 g/mol .

Scientific Research Applications

  • Photochemical Reactions : Watanabe et al. (2000) studied the photochemical reaction of 2-(bromomethyl)naphthalene in acetonitrile solution, revealing different reaction dynamics based on excitation energy, important for understanding photochemical processes in solutions (Watanabe, Nagano, Suzuki, & Ichimura, 2000).

  • NMR Signal Assignments : Ernst (1989) conducted a study to revise the ^13C NMR signal assignments of 2-(bromomethyl)naphthalene, enhancing the accuracy of spectral interpretation in chemical analysis (Ernst, 1989).

  • Synthesis of Naphthalene Derivatives : Ping (2012) researched the synthesis of bromo-substituted naphthalene dianhydride derivatives, showing their importance as precursors in the synthesis of core-substituted naphthalene diimides used in materials and supramolecular chemistry (Ping, 2012).

  • Formation of Trimethylenemethane Complexes : Kritskaya et al. (1971) investigated the reaction of (bromomethyl)naphthalene derivatives with iron nonacarbonyl, leading to the formation of trimethylenemethaneiron carbonyl complexes, important in organometallic chemistry (Kritskaya, Zol'nikova, Leshcheva, Ustynyuk, & Nesmeyanov, 1971).

  • Study of Photo-rearranged Isomers : Nagano, Suzuki, & Ichimura (2001) explored the photochemical reactions of 2-(bromomethyl)naphthalene in solution, identifying new transient species through laser excitation, contributing to the understanding of photo-rearrangement in organic molecules (Nagano, Suzuki, & Ichimura, 2001).

  • Naphthalene Diimides Applications : Kobaisi et al. (2016) provided a comprehensive review on naphthalene diimides, including their synthesis and applications in various fields such as supramolecular chemistry, sensors, and catalysis, highlighting the broad scope of these compounds in scientific research (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

  • Organocatalytic Cloke-Wilson Rearrangement : Zhang et al. (2023) reported the use of 2-(bromomethyl)naphthalene in the organocatalytic Cloke-Wilson rearrangement for constructing dihydrofurans, highlighting its significance in synthetic and medicinal chemistry (Zhang, Chen, Hu, Zhang, Bi, Li, & Zhang, 2023).

  • DNA Crosslinking Activity : Higashi et al. (2009) discovered that 2,6-bis(bromomethyl)naphthalene exhibits highly active crosslinking activity on DNA, indicating its potential in molecular biology and medicine (Higashi, Uemura, Inami, & Mochizuki, 2009).

Safety And Hazards

2-(Bromomethyl)naphthalene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHJZSZTSCSTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239864
Record name 2-Bromomethylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)naphthalene

CAS RN

939-26-4
Record name 2-(Bromomethyl)naphthalene
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Record name 2-Bromomethylnaphthalene
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Record name 2-Bromomethylnaphthalene
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Record name 2-bromomethylnaphthalene
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Synthesis routes and methods I

Procedure details

A mixture of 250 g (1.75 m) of 2-methylnaphthalene and 312.5 g (1.75 m) of N-bromosuccinimide in 1125 ml of carbon tetrachloride in a 3 liter round bottom flask fitted with a stirrer and reflux condenser with a drying tube was refluxed for twenty hours. The insoluble succinimide (171 g, 1.73 moles) was filtered and washed with 250 ml of carbon tetrachloride. Concentrated in vacuo gave 395 g of an oil to which was added 800 ml of petroleum ether. Solid crystallized immediately and was filtered and washed with 500 ml of petroleum ether. The first crop was air-dried to give 298 g, m.p. 48°-65° C. (Lit. m.p. 56° ). Concentration of the filtrate led to the isolation of another 33 g, m.p. 45°-50° C. of product to give a total of 331 g (86%) of good quality crude product.
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250 g
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312.5 g
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171 g
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Synthesis routes and methods II

Procedure details

In an analogous manner to that described in Example 44 (e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46 (b)] with cinnamyl bromide in the presence of potassium carbonate in acetone there was obtained tert-butyl (E)-(3RS,4RS)-3-hydroxy-4-[4-(3-phenyl-allyloxy)-phenyl]-piperidine-1-carboxylate, alkylation of which analogously to Example 1 (g) with 2-bromomethyl-naphthalene yielded tert-butyl (E)-(3RS,4RS)-3-(naphthalen-2-ylmethoxy)-4-[4-(3-phenyl-allyloxy)-phenyl]-piperidine-1-carboxylate as a colourless solid; MS: 550 (M+H)+.
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Example 44 ( e )
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Synthesis routes and methods III

Procedure details

In an analogous manner to that described in Example 44 (e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46 (b)] with benzyl 3-bromopropyl ether in the presence of potassium carbonate in butan-2-one there was obtained tert-butyl (3RS,4RS)-4-[4-(3-benzyloxy-propoxy)-phenyl]-3-hydroxy-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 (g) gave tert-butyl (3RS,4RS)-4-[4-(3-benzyloxy-propoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 582 (M+H)+.
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Example 44 ( e )
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Example 46 ( b )
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Synthesis routes and methods IV

Procedure details

In an analogous manner to that described in Example 14, by alkylating (3RS,4RS)-1-benzyl-4-(3-hydroxy-phenyl)-piperidin-3-ol with rac.-2-(3-bromo-propoxy)-tetrahydro-pyran in the presence of potassium carbonate there was obtained a mixture of the diastereomeric racemates of (3RS,4RS)-1-benzyl-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidin-3-ol as a colourless oil; Rf : 0.38 (hexane:acetone=1:1). Subsequent alkylation with 2-bromomethylnaphthalene analogously to Example 12(b) gave a mixture of the diastereomeric racemates of 1-benzyl-3-(naphthalen-2-ylmethoxy)-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidine as a colourless oil; MS: 566 (M+H)+. Subsequent reaction with 2,2,2-trichloroethyl (sic) chloroformate analogously to Example 12(c) yielded a mixture of the diastereomeric racemates of 2,2,2-trichloroethyl 3-(naphthalen-2-ylmethoxy)-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidine-1-carboxylate which, without further purification and characterization, was reacted with p-toluenesulphonic acid analogously to Example 53(c) to give 2,2,2-trichloroethyl (3RS,4RS)-4-[3-(3-hydroxy-propoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate. Finally, by reaction with pyridine-2-carbonyl azide in an analogous manner to that described in Example 24(m) there was obtained 2,2,2-trichloroethyl (3RS,4RS)-3-(naphthalen-2-ylmethoxy)-4-{3-[3-(pyridin-2-ylcarbamoyloxy)-propoxy]-phenyl}-piperidine-1-carboxylate as a colourless oil; Rf : 0.55 (methylene chloride:ethyl acetate=1:1).
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(3RS,4RS)-1-benzyl-4-(3-hydroxy-phenyl)-piperidin-3-ol
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(3RS,4RS)-1-benzyl-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidin-3-ol
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Synthesis routes and methods V

Procedure details

In an analogous manner to that described in Example 71(a)-(b), from benzyl rac-3-aza-7-oxa-bicyclo[4.1.0]heptane-3-carboxylate by reaction with 4-bromophenol there was obtained (3RS,4RS)-1-[4-(4-bromo-phenoxy)-3-hydroxy-piperidin-1-yl]-2-phenyl-ethanone as a colourless solid [Rf : 0.40 (SiO2, methylene chloride:ethyl acetate=2:1)], alkylation of which with 2-bromomethylnaphthalene gave benzyl (3RS,4RS)-4-(4-bromo-phenyl)-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless solid; MS: 454, 456 (M-benzyl)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,070
Citations
J Park, Y Kim, HJ Jeon, K Kim, C Kim, S Lee, J Son… - Environmental …, 2022 - Elsevier
… 2-Bromomethyl naphthalene (2-BMN) showed potent lethal effects to zebrafish embryos. … Among them, 2-bromomethyl naphthalene (2-BMN) produced moderate lethal effects (96-h LC …
Number of citations: 10 www.sciencedirect.com
S Watanabe, M Nagano, T Suzuki, T Ichimura - Journal of Photochemistry …, 2000 - Elsevier
The photochemical reaction of 2-(bromomethyl)naphthalene (2-BMN) in acetonitrile solution was studied with nanosecond laser flash photolysis. There appeared two peaks at 380 and …
Number of citations: 7 www.sciencedirect.com
L Ernst - Magnetic Resonance in Chemistry, 1989 - Wiley Online Library
The assignments of the 13 C NMR signals of 2‐(bromomethyl)naphthalene (1) were derived by comparison of its spectrum with those of the α,α‐D 2 and 1‐D derivatives, by …
V Van Son, H Nakamura, T Imasaka, T Imasaka - Analytica Chimica Acta, 2019 - Elsevier
Nerve agent metabolites (NAMs) derived from alkyl methyl phosphonic acids, such as ethyl methylphosphonic acid (EMPA), isopropyl methylphosphonic acid (IMPA), and pinacolyl …
Number of citations: 9 www.sciencedirect.com
SM Kwon, HS Shin - Analytica Chimica Acta, 2014 - Elsevier
A gas chromatography–mass spectrometric method was developed in this study in order to determine fluoride in plasma and urine after derivatization with 2-(bromomethyl)naphthalene. …
Number of citations: 11 www.sciencedirect.com
KC Schreiber, RG Byers - Journal of the American Chemical …, 1962 - ACS Publications
The solvolyses in acetic acid and 80% aqueous acetone of 4-, 5-, 6-and 7-methoxy-l-bromomethylnaphthalene^ and 6-and 8-methoxy-2-bromomethylnaphthalenes are reported at …
Number of citations: 14 pubs.acs.org
M Nagano, T Suzuki, T Ichimura - Journal of Photochemistry and …, 2001 - Elsevier
Photochemical reaction of 2-(bromomethyl)naphthalene (2-BMN) in hexane solution was studied at room temperature using one-color and two-color laser excitation transient absorption …
Number of citations: 3 www.sciencedirect.com
S Futamura, ZM Zong - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Photobromination of side-chain methyl groups on arenes with N-bromosuccinimide (NBS) was investigated. Visible light irradiation in benzene solvent was extremely effective in …
Number of citations: 37 www.journal.csj.jp
B Zhang, CR Pandit… - The Journal of Physical …, 1994 - ACS Publications
UV laser photolysis of 2-(1, 2-dibromoethyl) naphthalene in benzene and acetonitrile results in C-Br homolytic bond cleavage via the singlet and possibly the triplet manifolds. Cleavage …
Number of citations: 10 pubs.acs.org
HJ Jeon, Y Cho, K Kim, C Kim, SE Lee - Environmental Pollution, 2023 - Elsevier
Combined toxicity can occur in the environment according to the combination of single substances, and the combination works additively or in a synergistic or antagonistic mode. In our …
Number of citations: 3 www.sciencedirect.com

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